Methyl 2-(2-aminocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-aminocyclohexyl)acetate is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane and contains both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-aminocyclohexyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-aminocyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct amination of methyl 2-cyclohexylacetate using ammonia or an amine source under high pressure and temperature. This method may require the use of a catalyst such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, while reduction of the amine group can produce primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives or primary amines.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Methyl 2-(2-aminocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-aminocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminocyclohexyl)acetate: Similar structure but with the amine group in a different position.
Cyclohexylamine: Contains only the amine group without the ester functionality.
Methyl cyclohexylacetate: Contains the ester group but lacks the amine functionality.
Uniqueness
Methyl 2-(2-aminocyclohexyl)acetate is unique due to the presence of both an ester and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(2-aminocyclohexyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8H,2-6,10H2,1H3 |
InChI Key |
YPSMNYQBMNDTCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.